molecular formula C8H12N4O3 B15199585 Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate

Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate

Cat. No.: B15199585
M. Wt: 212.21 g/mol
InChI Key: QLRYSKSOEBOBCJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group, a methyl group, and a carboxamido group attached to the imidazole ring, along with a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of Functional Groups: The amino group and the carboxamido group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamido group can be reduced to form corresponding amines.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

methyl 2-[(4-amino-1-methylimidazole-2-carbonyl)amino]acetate

InChI

InChI=1S/C8H12N4O3/c1-12-4-5(9)11-7(12)8(14)10-3-6(13)15-2/h4H,3,9H2,1-2H3,(H,10,14)

InChI Key

QLRYSKSOEBOBCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)NCC(=O)OC)N

Origin of Product

United States

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